N-(3-chlorophenyl)-N'-(pentan-3-ylideneamino)oxamide
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Overview
Description
N-(3-chlorophenyl)-N’-(pentan-3-ylideneamino)oxamide: is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group This compound features a 3-chlorophenyl group and a pentan-3-ylideneamino group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(pentan-3-ylideneamino)oxamide typically involves the reaction of 3-chloroaniline with oxalyl chloride to form the corresponding 3-chlorophenyl isocyanate. This intermediate is then reacted with pentan-3-ylideneamine to yield the desired oxamide compound. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 50°C
Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production of N-(3-chlorophenyl)-N’-(pentan-3-ylideneamino)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(pentan-3-ylideneamino)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction reactions can convert the oxamide group to amine derivatives.
Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxamic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(pentan-3-ylideneamino)oxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(pentan-3-ylideneamino)oxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(butan-2-ylideneamino)oxamide
- N-(4-chlorophenyl)-N’-(pentan-3-ylideneamino)oxamide
- N-(3-bromophenyl)-N’-(pentan-3-ylideneamino)oxamide
Uniqueness
N-(3-chlorophenyl)-N’-(pentan-3-ylideneamino)oxamide is unique due to the specific combination of the 3-chlorophenyl and pentan-3-ylideneamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the 3-chlorophenyl group enhances its reactivity and potential interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N'-(pentan-3-ylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-10(4-2)16-17-13(19)12(18)15-11-7-5-6-9(14)8-11/h5-8H,3-4H2,1-2H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPGEYQUCWLKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC1=CC(=CC=C1)Cl)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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